molecular formula C10H15FO4S B2670524 Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate CAS No. 2137779-76-9

Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B2670524
CAS No.: 2137779-76-9
M. Wt: 250.28
InChI Key: BVFBVEYAMDVOSS-UHFFFAOYSA-N
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Description

Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate is a chemical compound with the molecular formula C10H15FO4S. It is known for its unique bicyclic structure, which includes a fluorosulfonyl group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I). The reaction conditions often include mild temperatures and specific solvents to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted bicyclic compounds .

Scientific Research Applications

Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate involves its interaction with molecular targets through its fluorosulfonyl and carboxylate groups. These interactions can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 3-fluorosulfonylbicyclo[4.1.0]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FO4S/c1-2-15-10(12)9-7-4-3-6(5-8(7)9)16(11,13)14/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFBVEYAMDVOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CC(CC2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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